![molecular formula C19H19N5O2S B4737248 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4737248.png)
3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide, also known as DAPTA, is a chemical compound that has shown potential in various scientific research applications. DAPTA is a member of the thieno[2,3-b]pyridine family of compounds, which have been extensively studied due to their diverse biological activities.
Mechanism of Action
The mechanism of action of 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell proliferation and survival. Additionally, 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory cytokine production.
Biochemical and Physiological Effects
3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of inflammatory cytokine production, and induction of apoptosis (programmed cell death) in cancer cells. Additionally, 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide is its relatively simple synthesis method, which allows for easy production in the laboratory. Additionally, 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been shown to have low toxicity in vitro, making it a safe compound to work with. However, one limitation of 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for research on 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for various types of cancer, including breast, lung, and prostate cancer. Additionally, further research is needed to fully elucidate the mechanism of action of 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide and its effects on various signaling pathways involved in cancer cell growth and inflammation. Finally, the development of more soluble analogs of 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide may increase its bioavailability and efficacy in vivo.
Scientific Research Applications
3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-2-3-8-26-13-6-4-12(5-7-13)23-18(25)16-15(21)14-9-11(10-20)17(22)24-19(14)27-16/h4-7,9H,2-3,8,21H2,1H3,(H2,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTMTVUSTLSHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-diamino-N-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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